N-(Biotin-PEG4)-N-bis(PEG4-Boc)
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Overview
Description
N-(Biotin-PEG4)-N-bis(PEG4-Boc) is a compound that combines biotin, polyethylene glycol (PEG), and tert-butoxycarbonyl (Boc) groups. Biotin is a vitamin that plays a crucial role in various metabolic processes, while PEG is a polymer known for its biocompatibility and solubility-enhancing properties. Boc groups are protective groups used in organic synthesis to protect amines from unwanted reactions. This compound is used in various scientific and industrial applications, particularly in bioconjugation and drug delivery systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Biotin-PEG4)-N-bis(PEG4-Boc) typically involves multiple steps:
Activation of Biotin: Biotin is first activated using a coupling reagent such as N-hydroxysuccinimide (NHS) to form NHS-biotin.
PEGylation: The activated biotin is then reacted with PEG4, a tetraethylene glycol chain, under mild conditions to form biotin-PEG4.
Boc Protection: The final step involves the introduction of Boc groups to the PEG4 chain. This is achieved by reacting the biotin-PEG4 with Boc anhydride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of N-(Biotin-PEG4)-N-bis(PEG4-Boc) follows similar synthetic routes but on a larger scale. The process involves:
Large-scale activation of biotin: using NHS.
PEGylation: using PEG4 under controlled conditions to ensure high yield and purity.
Boc protection: using Boc anhydride and a suitable base, followed by purification steps such as chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(Biotin-PEG4)-N-bis(PEG4-Boc) undergoes several types of chemical reactions:
Substitution Reactions: The Boc groups can be removed under acidic conditions to expose the amine groups, which can then participate in further substitution reactions.
Coupling Reactions: The biotin moiety can form strong non-covalent bonds with avidin or streptavidin, which are commonly used in bioconjugation techniques.
Click Chemistry: The PEG chains can participate in click chemistry reactions, such as azide-alkyne cycloaddition, to form stable triazole linkages.
Common Reagents and Conditions
Acidic Conditions: For Boc deprotection, trifluoroacetic acid (TFA) is commonly used.
Coupling Reagents: NHS and carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used for biotin activation.
Click Chemistry Reagents: Copper(I) catalysts are used for azide-alkyne cycloaddition reactions.
Major Products Formed
Deprotected Amine: Removal of Boc groups yields free amine groups.
Biotin-Streptavidin Complex: Biotin forms a strong complex with streptavidin.
Triazole Linkages: Click chemistry reactions yield triazole-linked products.
Scientific Research Applications
N-(Biotin-PEG4)-N-bis(PEG4-Boc) has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of bioconjugates and as a linker in various chemical reactions.
Biology: Facilitates the labeling and detection of biomolecules through biotin-streptavidin interactions.
Medicine: Employed in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Used in the production of diagnostic kits and biosensors due to its biocompatibility and functional versatility.
Mechanism of Action
The mechanism of action of N-(Biotin-PEG4)-N-bis(PEG4-Boc) involves several key interactions:
Biotin-Avidin Interaction: The biotin moiety binds strongly to avidin or streptavidin, facilitating the detection and purification of biotinylated molecules.
PEGylation: The PEG chains enhance the solubility and stability of the compound, reducing immunogenicity and increasing circulation time in biological systems.
Boc Protection: The Boc groups protect amine functionalities during synthesis and can be removed under controlled conditions to expose reactive sites.
Comparison with Similar Compounds
N-(Biotin-PEG4)-N-bis(PEG4-Boc) can be compared with other biotin-PEG derivatives:
N-(Biotin-PEG4)-N-bis(PEG4-NHS): This compound has NHS ester groups instead of Boc, making it more reactive towards amines.
N-(Biotin-PEG4)-N-bis(PEG4-Azide): Contains azide groups, allowing for click chemistry reactions with alkynes.
N-(Biotin-PEG4)-N-bis(PEG4-Alkyne): Features alkyne groups for click chemistry with azides.
Conclusion
N-(Biotin-PEG4)-N-bis(PEG4-Boc) is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique combination of biotin, PEG, and Boc groups makes it a valuable tool for bioconjugation, drug delivery, and diagnostic applications. The compound’s ability to undergo various chemical reactions and its compatibility with biological systems highlight its importance in scientific research and industrial processes.
Properties
Molecular Formula |
C50H94N4O18S |
---|---|
Molecular Weight |
1071.4 g/mol |
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C50H94N4O18S/c1-49(2,3)71-45(56)11-17-59-23-29-65-35-38-68-32-26-62-20-14-54(15-21-63-27-33-69-39-36-66-30-24-60-18-12-46(57)72-50(4,5)6)16-22-64-28-34-70-40-37-67-31-25-61-19-13-51-44(55)10-8-7-9-43-47-42(41-73-43)52-48(58)53-47/h42-43,47H,7-41H2,1-6H3,(H,51,55)(H2,52,53,58)/t42-,43-,47-/m0/s1 |
InChI Key |
QEABYHYXLPQXGZ-DPPJWZTGSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)OC(C)(C)C)CCOCCOCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)OC(C)(C)C)CCOCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Origin of Product |
United States |
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